
Faropenem Impurity Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Faropenem Impurity Sodium Salt is an impurity of Faropenem . Faropenem is an oral penem, closely related to the carbapenem class that is used for the treatment of bacterial infections . It is an ultra-broad spectrum, β-lactamase resistant, β-lactam antibiotic active against both Gram-positive and Gram-negative bacteria .
Molecular Structure Analysis
Faropenem has a unique penem structure with structural similarity to penicillins and cephalosporins . It is a prodrug that gets rapidly cleaved to release the microbiologically active faropenem following absorption into plasma .Chemical Reactions Analysis
The main thermal degradation impurity of Faropenem was identified as 5-tetrahydrofuran-thiazole-4-sodium formate . The chemical kinetic equation of Faropenem performed at 60°C was LnC/C0 = -0.0042t +0.35, r 2 = 0.9911 .Aplicaciones Científicas De Investigación
1. Analytical Method Development
- Faropenem sodium and its related substances can be effectively identified using LC-MS/MS methods. This technique helps in the quality control of faropenem sodium by achieving good resolution between it and its main related substances (S. Min, 2011).
2. Drug Formulation and Stability
- Studies on the preparation of faropenem sodium granules have shown that certain excipients like lactose, sucrose, and glutathione can provide good stability. The dissolution method developed for these granules can be used as a quality control method (Wang Li-ju, 2014).
3. Removal of Residual Impurities
- An efficient method for the removal of residual palladium from the organic solution of faropenem sodium in the Pd(II)-catalyzed cleavage of allyl faropenem has been developed. This method significantly reduces the palladium level in the final product, which is crucial for pharmaceutical quality control (Jian Huang et al., 2010).
4. Pharmacokinetic Studies
- The pharmacokinetics of faropenem sodium in human plasma have been studied using HPLC. This research is vital for understanding the drug's behavior in the human body, which is essential for both clinical trials and therapeutic use (Hou Yan-ning, 2006).
5. Quality Control and Assay Development
- HPLC methods have been established for the assay of faropenem sodium and its related substances, proving to be convenient, selective, and reproducible. Such methods are integral to ensuring the purity and effectiveness of the drug (Yang Mei-qin, 2006).
6. Regulatory Aspects and Global Use
- There is a call for global regulation of antibiotics, with faropenem sodium being used as a case study. This research highlights the need for international agreement and regulation of antibiotic prescribing, emphasizing the importance of appropriate use to prevent resistance (Simon Tiberi et al., 2016).
Safety And Hazards
Propiedades
Número CAS |
195716-77-9 |
|---|---|
Nombre del producto |
Faropenem Impurity Sodium Salt |
Fórmula molecular |
C12H14NO5S. Na |
Peso molecular |
284.31 22.99 |
Apariencia |
White to light brown powder |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
(5R,6S)- 4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2S)-tetrahydro-2-furanyl]-, sodium salt (1:1) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



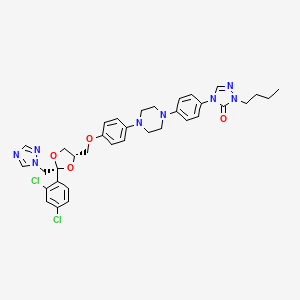
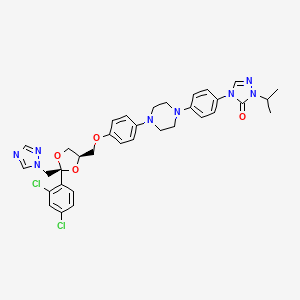
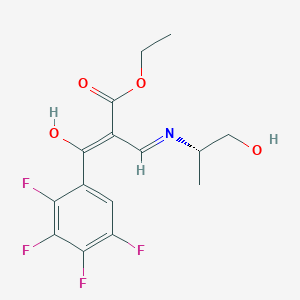
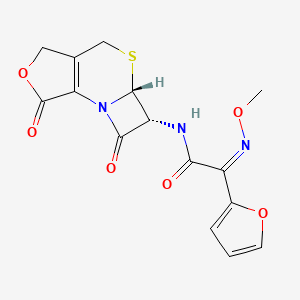



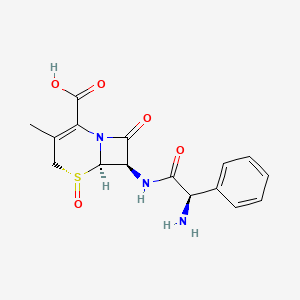
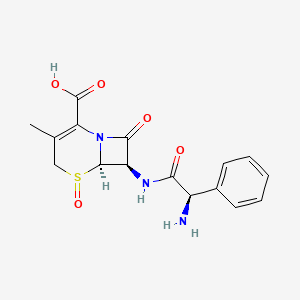
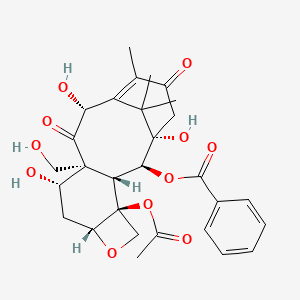

![(1E)-1-[amino-(4-chloroanilino)methylidene]-2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]guanidine](/img/structure/B601415.png)
